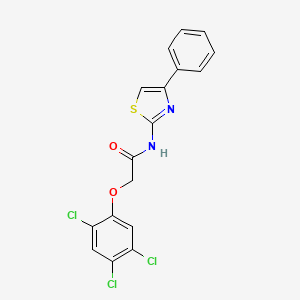![molecular formula C21H10I2N2O2 B5137986 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B5137986.png)
2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid, also known as DI-DPA, is a heterocyclic organic compound that belongs to the family of phenazines. It is a derivative of phenazine, which is widely used in the pharmaceutical industry due to its biological activity. DI-DPA has been shown to exhibit potent antitumor activity, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid is not fully understood. However, it has been proposed that 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has also been shown to induce oxidative stress, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has been shown to have both biochemical and physiological effects. Biochemically, 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid inhibits the activity of topoisomerase II, which leads to DNA damage and cell death. Physiologically, 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer therapy.
実験室実験の利点と制限
2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has several advantages for lab experiments. It exhibits potent antitumor activity, making it a promising candidate for cancer therapy. It has also been shown to have a broad spectrum of activity against various types of cancer cells. However, 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has some limitations for lab experiments. It is relatively unstable and requires careful handling. In addition, its mechanism of action is not fully understood, which limits its potential for rational drug design.
将来の方向性
There are several future directions for 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid research. First, further studies are needed to elucidate its mechanism of action. This will provide a better understanding of how 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid exerts its antitumor activity and may lead to the development of more effective cancer therapies. Second, studies are needed to evaluate the pharmacokinetics and toxicity of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid in vivo. This will provide important information for the development of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid as a clinical drug candidate. Third, studies are needed to evaluate the efficacy of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid in combination with other anticancer agents. This may enhance its antitumor activity and reduce the risk of drug resistance. Finally, studies are needed to evaluate the potential of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid for the treatment of other diseases, such as infectious diseases and inflammatory disorders.
Conclusion
2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid is a heterocyclic organic compound that exhibits potent antitumor activity. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of topoisomerase II and induce oxidative stress. 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has several advantages for lab experiments, but it also has some limitations. Future research should focus on elucidating its mechanism of action, evaluating its pharmacokinetics and toxicity, exploring its potential for combination therapy, and evaluating its potential for the treatment of other diseases.
合成法
The synthesis of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid involves the reaction of 2,7-dibromodibenzo[a,c]phenazine with potassium phthalimide in DMF (N,N-dimethylformamide) at 130°C for 24 hours. The resulting product is then hydrolyzed with HCl to yield 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid. This method has been optimized to achieve a high yield and purity of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid.
科学的研究の応用
2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
特性
IUPAC Name |
2,7-diiodophenanthro[9,10-b]quinoxaline-11-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10I2N2O2/c22-11-2-4-13-14-5-3-12(23)9-16(14)20-19(15(13)8-11)24-17-6-1-10(21(26)27)7-18(17)25-20/h1-9H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLLOAQSAMJLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N=C2C=C1C(=O)O)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5137907.png)
![3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5137910.png)

![7-benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5137920.png)
![{3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5137930.png)
![N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B5137941.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5137949.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)

![6,6'-(1,4-piperazinediyldisulfonyl)bis(1-methylbenzo[cd]indol-2(1H)-one)](/img/structure/B5137974.png)
![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)
![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)